molecular formula C7H14Cl2N2S B3095953 [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride CAS No. 1269288-63-2

[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride

Cat. No.: B3095953
CAS No.: 1269288-63-2
M. Wt: 229.17
InChI Key: IXFMYOUKJFMGSD-UHFFFAOYSA-N
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Description

[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C7H14Cl2N2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-ethyl-1,3-thiazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, alkoxides, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.

    Biological Studies: The compound is employed in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes, contributing to the development of new materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4,5-dimethylthiazole: Another thiazole derivative with similar structural features but different substituents.

    2-Aminothiazole: A simpler thiazole derivative with an amino group at the 2-position.

    2,4-Disubstituted thiazoles: A class of compounds with diverse biological activities, including antibacterial and antifungal properties.

Uniqueness

[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-2-7-9-6(3-4-8)5-10-7;;/h5H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFMYOUKJFMGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 2
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 3
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 4
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 5
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 6
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride

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